molecular formula C8H5ClF3NO B1621693 N-(2-chlorophenyl)-2,2,2-trifluoroacetamide CAS No. 62926-91-4

N-(2-chlorophenyl)-2,2,2-trifluoroacetamide

Cat. No.: B1621693
CAS No.: 62926-91-4
M. Wt: 223.58 g/mol
InChI Key: PVXHGQMYBCEHRD-UHFFFAOYSA-N
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Description

N-(2-chlorophenyl)-2,2,2-trifluoroacetamide: is an organic compound characterized by the presence of a chlorinated phenyl group and a trifluoroacetamide moiety. This compound is notable for its applications in various chemical and industrial processes due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Acylation Reaction: The synthesis of N-(2-chlorophenyl)-2,2,2-trifluoroacetamide typically involves the acylation of 2-chloroaniline with trifluoroacetic anhydride. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrogen chloride produced during the reaction.

      Reaction Conditions: The reaction is usually performed at room temperature or slightly elevated temperatures to ensure complete conversion.

    • Equation:

      C6H4ClNH2+(CF3CO)2OC6H4ClNHCOCF3+CF3COOH\text{C}_6\text{H}_4\text{ClNH}_2 + \text{(CF}_3\text{CO)}_2\text{O} \rightarrow \text{C}_6\text{H}_4\text{ClNHCOCF}_3 + \text{CF}_3\text{COOH} C6​H4​ClNH2​+(CF3​CO)2​O→C6​H4​ClNHCOCF3​+CF3​COOH

Industrial Production Methods:

  • Batch Process: In industrial settings, the batch process is commonly used where the reactants are mixed in a reactor and allowed to react under controlled conditions. The product is then purified through crystallization or distillation.
  • Continuous Process: For large-scale production, a continuous process may be employed where reactants are continuously fed into a reactor, and the product is continuously removed and purified.

Chemical Reactions Analysis

Types of Reactions:

  • Substitution Reactions: N-(2-chlorophenyl)-2,2,2-trifluoroacetamide can undergo nucleophilic substitution reactions due to the presence of the electron-withdrawing trifluoroacetamide group.

    • Common Reagents: Sodium hydroxide, potassium carbonate.
    • Major Products: Substituted amides depending on the nucleophile used.
  • Reduction Reactions: The compound can be reduced to form the corresponding amine.

    • Common Reagents: Lithium aluminum hydride, sodium borohydride.
    • Major Products: 2-chloroaniline and trifluoroethanol.
  • Oxidation Reactions: Although less common, oxidation can occur under strong conditions.

    • Common Reagents: Potassium permanganate, chromium trioxide.
    • Major Products: Oxidized derivatives of the phenyl ring.

Scientific Research Applications

Chemistry:

  • Intermediate in Synthesis: Used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals due to its reactive functional groups.

Biology:

  • Biological Studies: Employed in studies involving enzyme inhibition and protein binding due to its ability to interact with biological molecules.

Medicine:

  • Drug Development: Investigated for potential use in developing new drugs, particularly those targeting specific enzymes or receptors.

Industry:

  • Polymer Production: Utilized in the production of specialty polymers and resins due to its stability and reactivity.

Mechanism of Action

Molecular Targets and Pathways:

  • Enzyme Inhibition: N-(2-chlorophenyl)-2,2,2-trifluoroacetamide can inhibit certain enzymes by binding to their active sites, thereby blocking substrate access.
  • Protein Binding: The compound can interact with proteins through hydrogen bonding and hydrophobic interactions, affecting their function and stability.

Comparison with Similar Compounds

  • N-(2-chlorophenyl)acetamide: Similar structure but lacks the trifluoromethyl group, resulting in different reactivity and applications.
  • N-(2-bromophenyl)-2,2,2-trifluoroacetamide: Bromine substitution instead of chlorine, which can affect the compound’s reactivity and biological activity.
  • N-(2-fluorophenyl)-2,2,2-trifluoroacetamide: Fluorine substitution, leading to different electronic effects and potential applications.

Uniqueness:

  • Electron-Withdrawing Effects: The trifluoromethyl group significantly increases the electron-withdrawing capacity, making N-(2-chlorophenyl)-2,2,2-trifluoroacetamide more reactive in certain chemical reactions compared to its analogs.
  • Stability: The presence of the trifluoromethyl group also enhances the thermal and chemical stability of the compound, making it suitable for various industrial applications.

Properties

IUPAC Name

N-(2-chlorophenyl)-2,2,2-trifluoroacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClF3NO/c9-5-3-1-2-4-6(5)13-7(14)8(10,11)12/h1-4H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVXHGQMYBCEHRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70402991
Record name ST51016430
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70402991
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62926-91-4
Record name ST51016430
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70402991
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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